7-Fluoropyrido[2,3-b]pyrazin-2(1H)-one
説明
7-Fluoropyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound featuring a fused pyridine-pyrazinone core with a fluorine substituent at the 7-position. This scaffold is part of the broader pyrazin-2(1H)-one family, known for diverse pharmacological activities, including antibacterial, antifungal, and anticancer effects . The fluorine atom enhances metabolic stability and bioavailability, common strategies in drug design to optimize pharmacokinetics.
特性
分子式 |
C7H4FN3O |
|---|---|
分子量 |
165.12 g/mol |
IUPAC名 |
7-fluoro-1H-pyrido[2,3-b]pyrazin-2-one |
InChI |
InChI=1S/C7H4FN3O/c8-4-1-5-7(9-2-4)10-3-6(12)11-5/h1-3H,(H,11,12) |
InChIキー |
BBFPDMPYQUGGNV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC2=C1NC(=O)C=N2)F |
製品の起源 |
United States |
類似化合物との比較
Structural Analogues in the Pyrido-Pyrazinone Family
Bromo-Substituted Derivatives
- 7-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one (CAS 709652-84-6):
- Molecular Weight : 228.05 g/mol (vs. 178.16 g/mol for the fluorinated compound).
- Activity : Used to synthesize heterocyclic antibacterial agents .
- Key Differences : Bromine’s larger atomic radius and higher lipophilicity may reduce solubility compared to fluorine. Fluorine’s electronegativity likely enhances target binding specificity.
Methyl-Substituted Derivatives
- 3,4-Dihydro-3,6-dimethyl-pyrido[2,3-b]pyrazin-2(1H)-one (AG001QHT, CAS 159104-35-5):
Clinical-Stage mTOR Inhibitors
- Onatasertib (7-[6-(2-hydroxypropan-2-yl)pyridin-3-yl]-1-(trans-4-methoxycyclohexyl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one): Target: Dual mTORC1/mTORC2 inhibitor in clinical trials for glioblastoma (NCT02977780) . Key Difference: The fluorinated compound lacks the bulky hydroxypropan-2-yl and methoxycyclohexyl groups, suggesting divergent target selectivity.
Functional Analogues with Heterocyclic Cores
Pyrrolo[2,3-b]pyridine/Pyrimidine Derivatives
- 5-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one: Activity: Potent PB2 inhibitor against influenza (IC₅₀ = 0.8 nM) . Comparison: Fluorine at the 5-position on the pyrrolo ring enhances PB2 binding, whereas the 7-fluoro substitution in the pyrido-pyrazinone may influence spatial interactions with distinct targets.
BTK Inhibitors (Pyrrolo[2,3-d]pyrimidines) :
- Dataset of 52 Compounds : Linear regression studies highlight the importance of substituent electronegativity and ring saturation in potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
